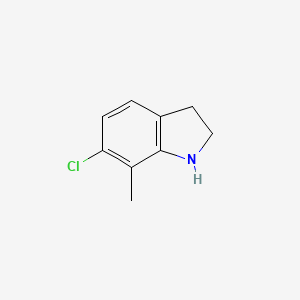

6-chloro-7-methyl-2,3-dihydro-1H-indole

Description

6-Chloro-7-methyl-2,3-dihydro-1H-indole is a partially saturated indole derivative characterized by a chlorine atom at position 6 and a methyl group at position 7 of the indole ring. The 2,3-dihydro modification introduces a saturated bond between carbons 2 and 3, altering electronic properties and conformational flexibility compared to fully aromatic indoles. This structural feature enhances its utility in pharmaceutical and materials chemistry, where reduced aromaticity can modulate reactivity and binding interactions .

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

6-chloro-7-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |

InChI Key |

AYTFLINGDXMBAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For instance, using methanesulfonic acid as a catalyst under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace the chlorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

6-chloro-7-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions among related compounds include substituent positions, functional groups, and saturation states. Below is a comparative analysis:

Physical and Spectral Properties

- 7-Chloro-2-methyl-1H-indole : Boiling point 302.7°C, LogP 3.71, and vapor pressure 0.0 mmHg at 25°C, indicating low volatility .

- 6-Chloro-7-methyl-1H-indole-2,3-dione : ¹³C-NMR signals at δ 47.45 (CH₂) and δ 144.88 (C-NH₂) suggest distinct electronic environments for saturated vs. aromatic carbons .

- 6-Chloro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione : Methoxy group (δ ~55 ppm in ¹³C-NMR) introduces electron-donating effects, contrasting with electron-withdrawing nitro groups in analogs like 6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (MW 240.60) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 7-Chloro-2-methyl-1H-indole | 6-Chloro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione |

|---|---|---|---|

| Molecular Weight | 167.64 | 165.62 | 211.60 |

| LogP | ~2.8 (estimated) | 3.71 | ~1.5 (estimated) |

| Boiling Point (°C) | Not reported | 302.7 | Not reported |

| Key Functional Groups | 6-Cl, 7-Me, dihydro | 7-Cl, 2-Me, aromatic | 6-Cl, 7-OMe, 2,3-dione |

Biological Activity

6-Chloro-7-methyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C9H10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 4513067

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

The compound's mechanism involves the induction of apoptosis through the regulation of apoptotic proteins and inhibition of anti-apoptotic factors, as evidenced by increased caspase activity and cell cycle arrest in treated cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, showcasing potential as a therapeutic agent in combating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The compound's mode of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease.

This inhibition suggests a potential role in enhancing cholinergic neurotransmission, which could be beneficial in treating cognitive decline.

Case Studies

-

Cytotoxicity Study on Cancer Cells :

A series of experiments were conducted to assess the cytotoxic effects of the compound on HCT116 and A549 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with the lowest IC50 observed for HCT116 cells. -

Antimicrobial Efficacy Assessment :

In vitro studies were performed to evaluate the antimicrobial activity against various pathogens. The results confirmed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the recommended synthetic routes for 6-chloro-7-methyl-2,3-dihydro-1H-indole, and how can purity be validated?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cyclization of substituted precursors, leveraging methods analogous to those used for structurally similar indole derivatives (e.g., 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole) . Key steps include:

- Precursor functionalization : Introduce chloro and methyl groups at positions 6 and 7, respectively, using halogenation and alkylation agents.

- Cyclization : Employ Pd(PPh₃)₄ or CuI catalysts in PEG-400/DMF solvent systems to form the indole ring .

- Purification : Use flash column chromatography (70:30 ethyl acetate/hexane) followed by recrystallization. Validate purity via TLC , 1H/13C NMR , and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and dihydroindole protons (δ 2.8–3.5 ppm). Chlorine and methyl substituents cause distinct splitting patterns .

- 13C NMR : Confirm the dihydroindole scaffold (C2 and C3 at δ 25–35 ppm) and substituent positions (e.g., methyl at δ 20–25 ppm) .

- 19F NMR (if applicable): Not required for this compound but useful for fluorinated analogs .

- HRMS : Validate molecular weight (C₉H₁₀ClN: 167.06 g/mol) with <2 ppm error .

Advanced: How do steric and electronic effects of the 6-chloro and 7-methyl substituents influence reactivity?

Methodological Answer:

- Steric effects : The 7-methyl group hinders electrophilic substitution at adjacent positions, directing reactions to C5 or the nitrogen atom .

- Electronic effects : The electron-withdrawing chloro group deactivates the aromatic ring, reducing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) can map electron density to predict reactivity .

- Experimental validation : Compare reaction outcomes with unsubstituted dihydroindoles. For example, nitration of 6-chloro-7-methyl derivatives proceeds slower than parent indoles, requiring harsher conditions (HNO₃/H₂SO₄, 50°C) .

Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?

Methodological Answer:

- Crystal growth : Low solubility in common solvents (e.g., ethanol) necessitates mixed-solvent systems (e.g., DCM/hexane) .

- Twinned crystals : Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN/BASF commands to model inversion twins .

- Hydrogen bonding : Intramolecular C–H⋯O bonds (common in dihydroindoles) stabilize the structure. OLEX2 software visualizes these interactions and generates publication-quality figures .

Advanced: How can conflicting biological activity data for this compound derivatives be resolved?

Methodological Answer:

- Dose-response analysis : Test compounds across a wide concentration range (nM–µM) to identify non-linear effects. For example, anti-inflammatory activity may peak at 10 µM but decline at higher doses due to cytotoxicity .

- Target specificity : Use molecular docking (e.g., AutoDock Vina) to assess binding to enzymes like COX-2 versus off-target receptors .

- Controlled assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability in IC₅₀ values .

Basic: What are the key physicochemical properties of this compound?

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise monitoring : Use TLC or LC-MS after each reaction to identify intermediates and byproducts .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cyclization efficiency. PdCl₂(PPh₃)₂ increases yield by 15–20% in analogous syntheses .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis .

Advanced: How does the dihydroindole scaffold influence the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolic stability : The saturated 2,3-dihydro ring reduces oxidation by cytochrome P450 enzymes, prolonging half-life compared to fully aromatic indoles .

- Membrane permeability : LogP ~2.8 enables moderate blood-brain barrier penetration, making it suitable for CNS-targeted studies .

- In vivo validation : Administer the compound to murine models (e.g., 10 mg/kg IV) and measure plasma concentration via LC-MS/MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.